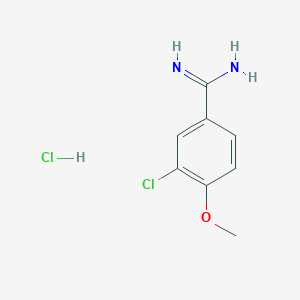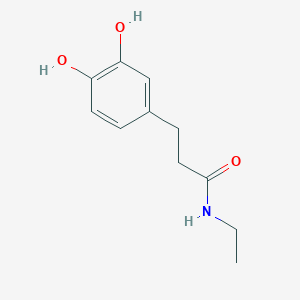
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide, also known as DEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement.
作用機序
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms. Firstly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can scavenge free radicals and reduce oxidative stress, which can lead to neuronal damage and death. Secondly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can inhibit the production of pro-inflammatory cytokines, which can exacerbate neuroinflammation. Finally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can enhance dopamine release and uptake, which can help restore normal dopamine signaling in the brain.
生化学的および生理学的効果
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance dopamine release and uptake. In vivo studies have shown that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its relatively low toxicity compared to other dopamine derivatives. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is readily available and can be synthesized using standard laboratory techniques. However, one limitation of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. Firstly, more studies are needed to elucidate the exact mechanisms by which 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects. Secondly, studies are needed to determine the optimal dosage and administration route for 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential therapeutic applications of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is a promising chemical compound that has potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and enhancing dopamine release and uptake. While there are some limitations to using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments, its low toxicity and availability make it an attractive candidate for further research.
合成法
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can be synthesized through the reaction of dopamine hydrochloride with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. The chemical structure of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is shown in Figure 1.
科学的研究の応用
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been found to enhance dopamine release and uptake, which can help alleviate the symptoms of Parkinson's disease.
特性
CAS番号 |
125789-86-8 |
|---|---|
製品名 |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,2,4,6H2,1H3,(H,12,15) |
InChIキー |
OQUBQEQXVVOGLG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
正規SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
同義語 |
Benzenepropanamide, N-ethyl-3,4-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



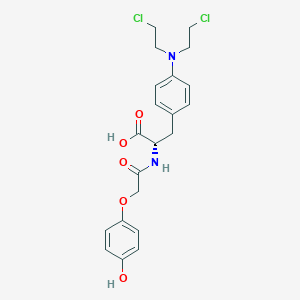
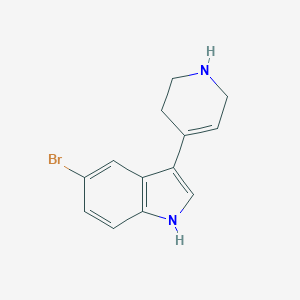
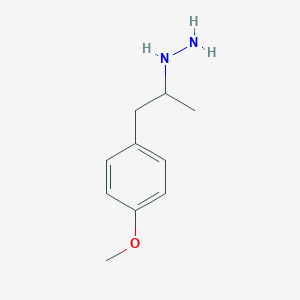

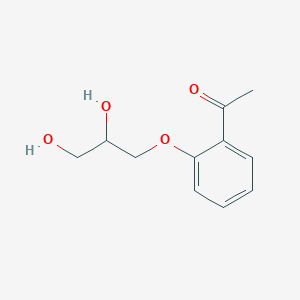
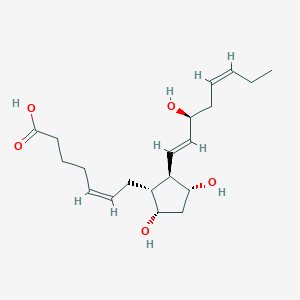

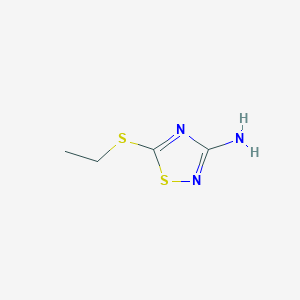
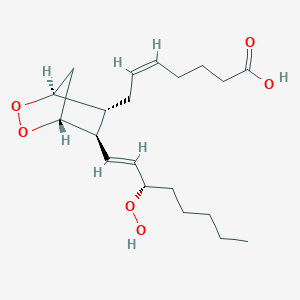
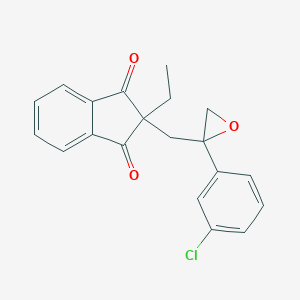
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
